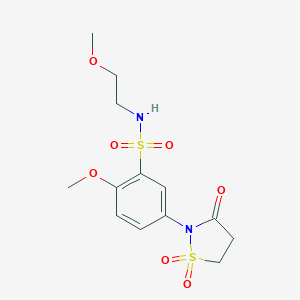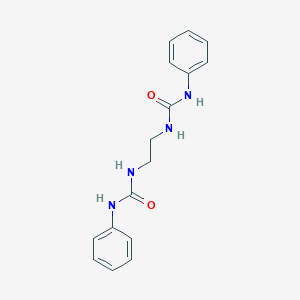
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the formation of a covalent bond between the compound and the target enzyme or protein. This covalent bond inhibits the activity of the target molecule, leading to a range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. It has also been shown to inhibit the activity of protein tyrosine phosphatases, leading to a range of cellular signaling effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide. One direction is to explore the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Another direction is to investigate the potential use of this compound in the development of new drugs and therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction of 2-methoxyethylamine with 2-chloro-5-nitrobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with isothiazolidine-1,1-dioxide. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively used in scientific research for its ability to inhibit the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways.
Eigenschaften
Produktname |
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H18N2O7S2 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-methoxy-N-(2-methoxyethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O7S2/c1-21-7-6-14-24(19,20)12-9-10(3-4-11(12)22-2)15-13(16)5-8-23(15,17)18/h3-4,9,14H,5-8H2,1-2H3 |
InChI-Schlüssel |
ACTMIELGTRUTQW-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
Kanonische SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)



![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)

